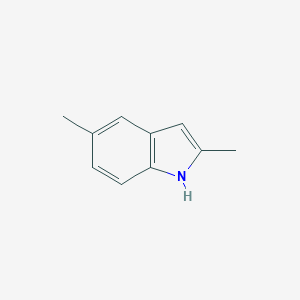

2,5-Dimethyl-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLFWZRPMDXJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152521 | |

| Record name | 2,5-Dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-79-8 | |

| Record name | 2,5-Dimethylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-1H-INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETU94V283M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 2,5-Dimethyl-1H-indole

Executive Summary

2,5-Dimethyl-1H-indole (CAS: 1196-79-8) is a privileged bicyclic scaffold in medicinal chemistry, serving as a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin analogues, serotonin receptor ligands, and melatonin receptor agonists. Its structural duality—possessing a reactive C3 position for electrophilic substitution and a methylated C2 position that blocks oxidation—makes it a versatile building block.

This guide details three distinct synthesis pathways, prioritizing the Fischer Indole Synthesis for its robustness and scalability, while presenting the Larock Heteroannulation as a high-precision, transition-metal-catalyzed alternative. A third pathway, the Madelung Synthesis , is provided for context on base-mediated cyclization.

Retrosynthetic Analysis & Strategy

The synthesis of 2,5-dimethylindole requires the construction of the pyrrole ring fused to a toluene core. The choice of pathway depends on the available starting materials and the required scale.

| Pathway | Key Reaction Class | Starting Materials | Advantages |

| 1. Fischer | Sigmatropic Rearrangement | 4-Methylphenylhydrazine + Acetone | Scalable, low cost, uses Brønsted/Lewis acids. |

| 2. Larock | Pd-Catalyzed Annulation | 2-Iodo-4-methylaniline + Propyne | High regioselectivity, mild conditions, tolerates sensitive groups. |

| 3. Madelung | Base-Mediated Cyclization | N-Acetyl-2,4-dimethylaniline | Atom economical, avoids transition metals, requires strong base. |

Pathway 1: The Fischer Indole Synthesis (Gold Standard)

The Fischer synthesis remains the most widely adopted method due to the ready availability of arylhydrazines. For 2,5-dimethylindole, the reaction utilizes 4-methylphenylhydrazine (p-tolylhydrazine) and acetone .

Mechanistic Insight

The reaction proceeds via the formation of a hydrazone, which tautomerizes to an enehydrazine. The rate-determining step is a [3,3]-sigmatropic rearrangement that breaks the N-N bond and forms the new C-C bond.

Regioselectivity Logic:

-

Hydrazine: The methyl group is at the para position (C4).

-

Cyclization: Occurs at the ortho position. Since both ortho positions relative to the hydrazine moiety are equivalent, only one regioisomer (5-methyl) is formed.

-

Ketone: Acetone is symmetric, ensuring the formation of a 2-methyl substituted indole.

Experimental Protocol

Reagents:

-

4-Methylphenylhydrazine hydrochloride (1.0 equiv)

-

Acetone (3.0 equiv)

-

Zinc Chloride (ZnCl₂, fused/anhydrous) (5.0 equiv) or Polyphosphoric Acid (PPA)

Step-by-Step Methodology (ZnCl₂ Fusion Method):

-

Hydrazone Formation:

-

Dissolve 4-methylphenylhydrazine hydrochloride (15.8 g, 100 mmol) in ethanol (50 mL).

-

Add acetone (17.4 g, 300 mmol) dropwise.

-

Heat to reflux for 1 hour.

-

Evaporate the solvent and excess acetone under reduced pressure to obtain the crude acetone p-tolylhydrazone as an oil.

-

-

Cyclization (Indolization):

-

Transfer the crude hydrazone to a heavy-walled reaction vessel.

-

Add anhydrous ZnCl₂ (68 g, ~500 mmol).

-

Heat the mixture in an oil bath to 170–180°C .

-

Observation: The reaction is exothermic. Once the temperature is reached, the mass will darken, and vapors may evolve. Maintain temperature for 10–15 minutes until the reaction flux subsides.

-

-

Work-up:

-

Cool the reaction mixture to ~80°C.

-

Cautiously add hot water (200 mL) and dilute HCl (10 mL) to dissolve the zinc salts.

-

Allow the mixture to cool to room temperature. The product will separate as a solid or oil.

-

Extract with ethyl acetate (3 x 100 mL).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification:

-

Recrystallize the crude solid from ethanol/water or purify via steam distillation to yield pale yellow crystals.

-

Target Yield: 55–65%.

-

Mechanism Visualization

Figure 1: The mechanistic pathway of the Fischer Indole Synthesis, highlighting the critical [3,3]-sigmatropic rearrangement.

Pathway 2: Larock Heteroannulation (Modern Precision)

For applications requiring high functional group tolerance or when avoiding harsh acidic conditions is necessary, the Palladium-catalyzed Larock synthesis is superior.

Reaction Logic

This method couples an o-iodoaniline with an internal or terminal alkyne.

-

Substrate: 2-Iodo-4-methylaniline.

-

Alkyne: Propyne (Methylacetylene).

-

Regioselectivity: The Larock synthesis is highly regioselective.[1][2][3][4] The bulky silyl group (if used) or the larger group of the alkyne typically ends up at the C2 position. However, for terminal alkynes like propyne, the internal carbon (C2 of propyne) bonds to the nitrogen, and the terminal carbon (C1) bonds to the aryl ring? Correction: In Larock synthesis with unsymmetrical alkynes, the more sterically hindered group of the alkyne ends up at the C2 position of the indole, and the less hindered group at C3.

-

Wait: Propyne (Me-C≡C-H). Me is bulkier than H.

-

Result: Me goes to C2. H goes to C3.

-

Product: 2-Methylindole core.

-

With 4-methyl on the aniline ring (which becomes position 5), the product is 2,5-Dimethylindole .

-

Experimental Protocol

Reagents:

-

2-Iodo-4-methylaniline (1.0 equiv)

-

Propyne (3.0 equiv, introduced as gas or solution in THF)

-

Pd(OAc)₂ (5 mol%)

-

PPh₃ (Triphenylphosphine) (10 mol%) (Optional, but often stabilizes)

-

LiCl (1.0 equiv) (Critical additive for efficiency)

-

Na₂CO₃ (2.0 equiv)

-

DMF (Solvent)[5]

Methodology:

-

Setup: In a flame-dried Schlenk tube or pressure vial, combine 2-iodo-4-methylaniline (233 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), LiCl (42 mg, 1.0 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

-

Solvent & Alkyne: Add DMF (5 mL). Purge with argon. Introduce propyne gas (bubbling) or add a solution of propyne in THF/DMF. If using a pressure vial, seal immediately after propyne addition.

-

Reaction: Heat the mixture to 100°C for 12–24 hours.

-

Work-up: Dilute with diethyl ether, wash with water (3x) to remove DMF, and wash with brine.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

-

Yield: Typically 70–85%.

Larock Pathway Visualization

Figure 2: The catalytic cycle of the Larock Heteroannulation showing the regeneration of the Pd(0) species.

Characterization Data

The following data should be used to validate the synthesized product.

| Property | Value / Description |

| Physical State | Pale yellow to light brown crystalline solid |

| Melting Point | 112–113 °C |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75 (br s, 1H, NH), 7.32 (s, 1H, H-4), 7.18 (d, J=8.2 Hz, 1H, H-7), 6.95 (d, J=8.2 Hz, 1H, H-6), 6.18 (s, 1H, H-3), 2.44 (s, 3H, 5-CH₃), 2.42 (s, 3H, 2-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.2, 130.1, 129.5, 123.4, 120.2, 119.8, 110.5, 100.2, 21.6, 13.8. |

| MS (EI) | m/z 145 (M⁺, 100%), 144 (M-H), 130 (M-CH₃) |

Safety & Handling

-

Hydrazines: 4-Methylphenylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

-

Zinc Chloride: Highly corrosive and hygroscopic. Causes severe skin burns.

-

Propyne: Extremely flammable gas. Use pressure-rated vessels.

-

Storage: Store 2,5-dimethylindole in a cool, dry place, protected from light to prevent oxidation (darkening).

References

-

Fischer Indole Synthesis Mechanism & Scope

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

-

-

Larock Heteroannulation Protocol

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link

-

-

Regioselectivity in Larock Synthesis

-

Larock, R. C. (1999). Palladium-catalyzed annulation. Journal of Organometallic Chemistry, 576(1-2), 111-124. Link

-

-

Physical Properties & Safety Data

-

PubChem Compound Summary for CID 67451, 2,5-Dimethylindole. Link

-

Sources

- 1. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

Discovery and history of 2,5-Dimethyl-1H-indole

The Odyssey of 2,5-Dimethyl-1H-indole: From Classical Heterocycles to Next-Gen Hydrogen Storage

Executive Summary

2,5-Dimethyl-1H-indole (CAS: 1196-79-8) is more than a structural isomer in the vast library of indole derivatives; it is a functional pivot point in organic chemistry. Historically anchored in the development of the Fischer Indole Synthesis, this compound has evolved from a model substrate for mechanistic validation to a critical scaffold in pharmaceutical design (NSAIDs, serotonin modulators). Most recently, it has re-emerged in green energy research as a promising Liquid Organic Hydrogen Carrier (LOHC), offering a reversible hydrogen storage density of ~5.2 wt%. This guide dissects its history, synthesis, mechanistic pathways, and modern utility with rigorous technical depth.

Historical Genesis: The Fischer Era

The history of 2,5-dimethylindole is inextricably linked to the work of Emil Fischer . Following his discovery of the indole synthesis in 1883, Fischer and his colleagues sought to validate the reaction's scope using various ketones and arylhydrazines.

-

The Discovery Context: While indole itself was first isolated from indigo reduction (Baeyer, 1866), the methylated indoles provided the proof-of-concept for the regioselectivity of Fischer's method.

-

The Structural Proof: The synthesis of 2,5-dimethylindole from 4-methylphenylhydrazine (p-tolylhydrazine) and acetone was a crucial demonstration that the substituent on the hydrazine ring (para-position) remains fixed at the 5-position of the indole, while the ketone determines the 2- and 3-positions. This predictability established 2,5-dimethylindole as a standard for studying steric effects in heterocyclic chemistry.

Chemical Architecture & Synthesis

Retrosynthetic Logic

The synthesis of 2,5-dimethylindole is a textbook application of the Fischer Indole Synthesis . The retrosynthetic disconnection cleaves the N-C2 and C3-C3a bonds, tracing back to an arylhydrazine and a ketone.

-

Precursor A: 4-Methylphenylhydrazine (p-Tolylhydrazine) – Provides the benzene ring and the N atom.

-

Precursor B: Acetone – Provides the C2 and C3 carbons and the methyl group at C2.

-

Catalyst: Lewis acids (ZnCl₂, BF₃·OEt₂) or Brønsted acids (PPA, H₂SO₄).

Mechanistic Pathway (Visualization)

The transformation proceeds through a [3,3]-sigmatropic rearrangement, a hallmark of pericyclic chemistry.

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis yielding 2,5-Dimethylindole. The critical step is the [3,3]-sigmatropic rearrangement breaking the N-N bond.

Modern Applications: Beyond the Dye

While historically used in dye manufacturing and fragrance chemistry (providing earthy, animalic notes), the modern relevance of 2,5-dimethylindole lies in Drug Discovery and Energy Storage .

Pharmaceutical Scaffold

-

NSAID Development: The 2,5-dimethylindole core mimics the structure of Indomethacin. Researchers utilize this scaffold to synthesize non-steroidal anti-inflammatory drugs (NSAIDs) with altered lipophilicity profiles, aiming to reduce gastric toxicity.

-

Serotonin Receptor Modulators: Due to its structural homology with serotonin (5-hydroxytryptamine), derivatives of 2,5-dimethylindole are screened for affinity against 5-HT receptors, particularly for CNS indications.

Liquid Organic Hydrogen Carriers (LOHC)

In the quest for green hydrogen storage, 2,5-dimethylindole (2,5-DMI) has emerged as a superior LOHC candidate.

-

Concept: LOHCs store hydrogen chemically via catalytic hydrogenation and release it via dehydrogenation.

-

Performance:

-

Lean Molecule: 2,5-Dimethylindole (Liquid).

-

Rich Molecule: Octahydro-2,5-dimethylindole.

-

Capacity: ~5.23 wt% H₂ storage capacity.

-

Advantage: Unlike simple aromatics (toluene), the N-heterocycle lowers the enthalpy of dehydrogenation, allowing hydrogen release at milder temperatures.

-

Table 1: Comparative Properties of 2,5-Dimethylindole

| Property | Value | Relevance |

| Molecular Weight | 145.20 g/mol | Stoichiometry calculations. |

| Melting Point | 112–115 °C | Solid handling; requires dissolution for some reactions. |

| H₂ Storage Capacity | 5.23 wt% | Competitive with Dibenzyltoluene (standard LOHC). |

| Dehydrogenation Temp | 160–190 °C | Lower energy penalty than methylcyclohexane. |

Experimental Protocols

Protocol A: Classical Synthesis (Fischer Method)

For the preparation of 10g of 2,5-Dimethylindole.

Reagents:

-

4-Methylphenylhydrazine hydrochloride (15.8 g, 0.1 mol)

-

Acetone (excess, acting as solvent/reactant)

-

Polyphosphoric Acid (PPA) or ZnCl₂ (Catalyst)

Workflow:

-

Condensation: In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride in 50 mL of acetone. Stir at room temperature for 30 minutes to form the hydrazone.

-

Cyclization: Add 20g of Polyphosphoric Acid (PPA) slowly. The reaction is exothermic.

-

Heating: Heat the mixture to 100°C for 2-3 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the hydrazone.

-

Quenching: Pour the dark reaction mixture into 200g of crushed ice/water slurry with vigorous stirring to precipitate the crude indole.

-

Purification: Filter the solid. Recrystallize from ethanol/water or purify via column chromatography (Silica gel) to yield off-white crystals.

-

Validation: Confirm structure via ¹H NMR (Singlet at ~2.4 ppm for C2-Me, Singlet at ~2.5 ppm for C5-Me).

Protocol B: LOHC Hydrogenation (Hydrogen Storage)

For the conversion to Octahydro-2,5-dimethylindole.

Reagents:

-

Substrate: 2,5-Dimethylindole (Molten or in solvent)

-

Catalyst: 5 wt% Ru/Al₂O₃ or Pd/C

-

Hydrogen Gas (H₂)[1]

Workflow:

-

Loading: Load 2,5-dimethylindole and catalyst (5 mol% loading) into a high-pressure stainless steel autoclave.

-

Pressurization: Purge with N₂ (3x), then pressurize with H₂ to 50 bar (5 MPa).

-

Reaction: Heat to 150°C with stirring (1000 rpm). Maintain for 4 hours.

-

Analysis: Cool and depressurize. Analyze the liquid product via GC-MS to confirm full saturation (disappearance of aromatic peaks).

References

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. Link

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

-

Li, C., et al. (2023). Exploring the Feasibility of 2,5-Dimethylindole as a Liquid Organic Hydrogen Carrier. ACS Sustainable Chemistry & Engineering.[1] Link[1]

-

Sundberg, R. J. (1996).[2] Indoles.[1][2][3][4][5][6] Academic Press.[2] (Standard Reference Text).

-

BenchChem. (2024). 2,5-Dimethyl-1H-indole-3-carbaldehyde Data. Link

Sources

Methodological & Application

Application Note: 2,5-Dimethyl-1H-indole as a Multifunctional Scaffold in Drug Discovery

Executive Summary

2,5-Dimethyl-1H-indole is a robust heterocyclic building block that offers distinct advantages over unsubstituted indole in multistep organic synthesis. The presence of the methyl group at the C2 position effectively blocks the common acid-catalyzed dimerization pathway (polymerization), significantly enhancing substrate stability under electrophilic conditions. Furthermore, the C5-methyl group provides weak electron-donating character, modulating the nucleophilicity of the C3 position without introducing the steric bulk or electronic deactivation associated with halogens or nitro groups.

This guide details three high-value synthetic workflows:

-

C3-Formylation (Vilsmeier-Haack): Accessing aldehyde precursors for condensation reactions.

-

Bis(indolyl)methane Synthesis: Creating bioactive dimer scaffolds.

-

N-Functionalization: Strategies for accessing Indomethacin-like non-steroidal anti-inflammatory drug (NSAID) analogs.

Reactivity Profile & Strategic Logic

The regioselectivity of 2,5-dimethylindole is governed by the interplay between the nitrogen lone pair and the blocking C2-methyl group.

Electronic & Steric Analysis

-

C3 Position (Nucleophilic): This is the most reactive site for Electrophilic Aromatic Substitution (EAS). The C5-methyl group hyperconjugatively stabilizes the transition state (Wheland intermediate) formed during attack at C3.

-

N1 Position (Acidic/Nucleophilic): The N-H bond can be deprotonated (pKa ~17 in DMSO) to form an indolyl anion, allowing for N-alkylation or N-acylation.

-

C2 Position (Blocked): The methyl group prevents 2-substitution, forcing incoming electrophiles to the C3 position and preventing the formation of 2,2'-bisindoles.

Reactivity Visualization

The following diagram maps the logical flow of functionalization based on the specific reagents used.

Experimental Protocols

Protocol A: C3-Formylation via Vilsmeier-Haack Reaction

Objective: Synthesis of 2,5-dimethyl-1H-indole-3-carbaldehyde. Mechanism: The electron-rich C3 attacks the chloroiminium ion generated in situ from DMF and POCl₃.

Materials:

-

2,5-Dimethyl-1H-indole (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (1.2 equiv)

-

N,N-Dimethylformamide (DMF) (anhydrous, 5-10 volumes)

-

Sodium Acetate (aqueous solution) or Ice/Water

Step-by-Step Procedure:

-

Reagent Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool to 0–5°C using an ice bath.

-

Active Species Formation: Dropwise add POCl₃ to the DMF over 15 minutes. Caution: Exothermic reaction. Stir for 30 minutes at 0°C to form the Vilsmeier reagent (white/yellowish precipitate may form).

-

Substrate Addition: Dissolve 2,5-dimethylindole in a minimum amount of DMF and add it dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 7:3). The spot for the starting material (high Rf) should disappear, replaced by a lower Rf aldehyde spot.

-

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice. Neutralize slowly with saturated aqueous Sodium Acetate or 2M NaOH until pH ~7-8. The iminium intermediate hydrolyzes to the aldehyde.[1]

-

Isolation: A precipitate often forms. Filter and wash with water. If no precipitate, extract with Ethyl Acetate (3x), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Water or column chromatography.

Key Insight: The C2-methyl group sterically hinders the C2 position, ensuring exclusively C3 formylation with yields typically >85%.

Protocol B: Synthesis of Bis(indolyl)methanes (BIMs)

Objective: Condensation of two indole units with an aldehyde to form bioactive dimers.[2] Application: BIMs are potent anticancer agents (e.g., radical scavengers, aromatase inhibitors).

Materials:

-

2,5-Dimethyl-1H-indole (2.0 equiv)

-

Aryl Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 equiv)

-

Catalyst: Iodine (I₂) (10 mol%) or mild acid.

-

Solvent: Dichloromethane (DCM) or Ethanol.

Step-by-Step Procedure:

-

Setup: Mix the indole and the aldehyde in DCM at room temperature.

-

Catalysis: Add molecular Iodine (10 mol%). The reaction usually proceeds rapidly (10–30 minutes) at RT.

-

Monitoring: TLC will show the consumption of the aldehyde.

-

Work-up: Quench free iodine with a dilute aqueous solution of Sodium Thiosulfate (reaction mixture turns from dark violet to pale yellow).

-

Extraction: Separate the organic layer, wash with water, and dry over anhydrous Na₂SO₄.

-

Purification: Evaporate solvent. The solid residue is often pure enough but can be recrystallized from Ethanol.

Validation:

-

1H NMR: Look for the characteristic methine proton (Ar-CH-Ar) signal around δ 5.8–6.5 ppm (singlet).

-

Yield: Typically 80–95%.

Protocol C: N-Functionalization for Indomethacin Analogs

Objective: Synthesis of N-acylated indole scaffolds. Context: Indomethacin contains an N-4-chlorobenzoyl group. Direct acylation of the indole nitrogen requires deprotonation.

Materials:

-

2,5-Dimethyl-1H-indole

-

Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)

-

4-Chlorobenzoyl chloride (1.1 equiv)

-

Solvent: Anhydrous DMF or THF.

Step-by-Step Procedure:

-

Deprotonation: Suspend NaH in anhydrous DMF at 0°C under Argon. Add 2,5-dimethylindole (dissolved in DMF) dropwise.

-

Anion Formation: Stir at 0°C for 30 minutes until H₂ evolution ceases. The solution will often turn color (yellow/orange).

-

Acylation: Add 4-chlorobenzoyl chloride dropwise.

-

Reaction: Stir at RT for 3–6 hours.

-

Quench: Carefully add cold water to destroy excess NaH.

-

Extraction: Extract with Ethyl Acetate. Note: Acidify the aqueous layer slightly to ensure neutral species if necessary, though amide formation is stable.

-

Purification: Column chromatography (gradient elution Hexane -> EtOAc).

Troubleshooting: If C3-acylation competes (Friedel-Crafts), ensure the temperature remains low (0°C) during addition and use a polar aprotic solvent like DMF to solvate the cation, making the N-anion more "naked" and reactive.

Technical Data & Properties

| Property | Data | Relevance |

| Molecular Weight | 145.20 g/mol | Stoichiometry calculations. |

| Melting Point | 112–115 °C | Purity check (sharp range indicates high purity). |

| Solubility | Soluble in EtOH, DMSO, DMF, DCM. Insoluble in water. | Solvent selection for reactions.[1] |

| Storage | Store <25°C, protect from light. | Indoles can oxidize (turn pink/red) upon light exposure. |

| C3 Nucleophilicity | High | Excellent substrate for Vilsmeier-Haack & Mannich reactions. |

References

-

Vilsmeier-Haack Reaction of Indoles

-

Bis(indolyl)

-

Catalytic Method: "Synthesis of bis(indolyl)methanes by the reaction of indole with aldehydes."[2][4][5] ResearchGate. (2013).

-

RuCl3 Catalysis: "RuCl3[2]·3H2O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes." MDPI.

-

Taurine Catalysis: "Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes." PMC - NIH. (2022).

-

-

Indomethacin & C3 Functionalization

-

Analog Synthesis: "Synthesis of indomethacin analogues for evaluation as modulators of MRP activity." ResearchGate.

-

C3 Alkylation: "B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles." ACS Catalysis. (2020).

-

Indomethacin Patent: "A kind of synthetic method of indomethacin and its analogues."[6] Google Patents.

-

-

General Reactivity

-

Reactivity Reviews: "Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation." Thieme Connect. (2018).

-

Sources

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. RuCl3·3H2O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes under Mild Conditions [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Pseudo-three component reaction of indole with benzaldehyde derivatives for the preparation of bis(indolyl)methanes in the presence of nano-CuO-CeO2 [ajgreenchem.com]

- 6. Indomethacin Analogs: Synthesis, Anti-inflammatory and Analgesic Activities of Indoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis and Functionalization of 2,5-Dimethyl-1H-indole Scaffolds for Medicinal Chemistry

Executive Summary

The 2,5-dimethyl-1H-indole moiety is a privileged pharmacophore in drug discovery, serving as a core structural element in non-steroidal anti-inflammatory drugs (NSAIDs), serotonin receptor agonists (5-HT family), and emerging tubulin polymerization inhibitors. While commercially available, the de novo synthesis of substituted analogs allows for rapid Structure-Activity Relationship (SAR) exploration.

This guide details a robust, scalable protocol for the synthesis of 2,5-dimethyl-1H-indole via the Fischer Indole Synthesis , optimized for laboratory-scale production (10–50 g). Furthermore, it provides a downstream protocol for C-3 formylation (Vilsmeier-Haack reaction) , a critical activation step for generating diverse small-molecule libraries.

Strategic Analysis: Why this Scaffold?

In medicinal chemistry, the indole ring is often termed a "privileged structure" due to its ability to bind multiple receptor subtypes with high affinity.

-

2-Position Methylation: Sterically constrains the rotation of substituents at C-3, often improving metabolic stability against oxidases.

-

5-Position Methylation: Increases lipophilicity (logP) and provides a vector for hydrophobic interactions within binding pockets (e.g., the hydrophobic cleft of COX enzymes).

Mechanistic Pathway (Fischer Indolization)

The synthesis relies on the acid-catalyzed [3,3]-sigmatropic rearrangement of an arylhydrazone.[1][2] Understanding this mechanism is crucial for troubleshooting low yields.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1H-indole

Reaction Type: Fischer Indole Synthesis (Zinc Chloride Melt Method) Scale: 0.1 mol (approx. 14.5 g theoretical yield) Estimated Time: 4–6 hours

Materials & Reagents

| Reagent | CAS No.[3][4][5] | Equiv. | Amount | Role |

| 4-Methylphenylhydrazine | 637-60-5 | 1.0 | 12.2 g | Nucleophile |

| Acetone | 67-64-1 | 1.5 | 8.7 g (11 mL) | Electrophile |

| Zinc Chloride (ZnCl₂) | 7646-85-7 | ~5.0 | 50.0 g | Lewis Acid Catalyst |

| Acetic Acid (Glacial) | 64-19-7 | Solvent | 10 mL | Solvent (Optional) |

| Ethanol (95%) | 64-17-5 | Solvent | ~100 mL | Recrystallization |

Step-by-Step Procedure

Phase 1: Hydrazone Formation[6]

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel.

-

Mixing: Add 4-methylphenylhydrazine (12.2 g) to the flask.

-

Addition: Add acetone (8.7 g) dropwise over 15 minutes. The reaction is exothermic; cooling in a water bath may be necessary to moderate the temperature.

-

Completion: Allow the mixture to stand at room temperature for 30 minutes. Water droplets (byproduct) will separate from the oily hydrazone layer.

-

Drying (Critical): Decant the water or extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo to obtain the crude acetone 4-methylphenylhydrazone. Note: Thorough drying is essential as water quenches the Lewis acid in the next step.

Phase 2: Cyclization (The "Melt")

-

Catalyst Preparation: In a large beaker or open vessel (to allow easy stirring of the viscous mass), mix the crude hydrazone with anhydrous ZnCl₂ (50 g).

-

Heating: Heat the mixture in an oil bath pre-set to 170°C .

-

Reaction Monitoring: Stir vigorously with a glass rod. The mixture will melt into a dark liquid.

-

Visual Cue: Within 5–10 minutes, the reaction will bubble vigorously (evolution of NH₃) and may emit white fumes. This indicates the cyclization is occurring.

-

-

Quenching: Once the vigorous bubbling subsides (approx. 10–15 mins at 170°C), remove from heat.

-

Workup: While the mass is still warm (but not scorching), carefully add 100 mL of hot water with 5 mL of conc. HCl to dissolve the zinc salts.[1] Break up the solid mass with a spatula.

Phase 3: Purification

-

Extraction: Allow the mixture to cool. The crude indole will solidify or form an oil.[7] Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash: Wash the organic layer with sat. NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄.[8]

-

Recrystallization: Evaporate the solvent. Recrystallize the residue from 95% Ethanol or a mixture of Methanol/Water (4:1) .

-

Tip: If the product is very dark, perform a steam distillation prior to recrystallization to remove tarry polymers.

-

-

Yield: Expect 10–12 g (70–80%) of pale yellow/beige crystals.

Quality Control & Characterization

Compound: 2,5-Dimethyl-1H-indole Appearance: Beige to white crystalline solid. Melting Point: 112–113°C [Lit. 112–113°C].[4]

Spectroscopic Data (Expected)

| Technique | Signal | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70 (br s, 1H) | NH (Indole N-H) |

| δ 7.30 (s, 1H) | H-4 (Aromatic, meta to methyl) | |

| δ 7.15 (d, J=8.0 Hz, 1H) | H-7 (Aromatic) | |

| δ 6.95 (d, J=8.0 Hz, 1H) | H-6 (Aromatic) | |

| δ 6.18 (s, 1H) | H-3 (Characteristic indole C3-H) | |

| δ 2.44 (s, 3H) | C5-CH₃ (Aromatic methyl) | |

| δ 2.40 (s, 3H) | C2-CH₃ (Indole ring methyl) | |

| MS (EI) | m/z 145.1 [M]+ | Molecular Ion |

Downstream Application: C-3 Functionalization

To utilize this scaffold for drug discovery, the C-3 position is the primary vector for diversification. The Vilsmeier-Haack reaction is the industry standard for introducing a formyl group, which can be further derivatized (e.g., reductive amination).

Protocol: Vilsmeier-Haack Formylation[9][10][11]

-

Reagent Formation: In a dry flask under N₂, cool DMF (3.0 mL) to 0°C. Add POCl₃ (1.1 equiv) dropwise. Stir for 15 mins to form the chloroiminium salt (Vilsmeier reagent).

-

Addition: Dissolve 2,5-dimethylindole (1.0 g) in minimal DMF and add to the reagent mixture at 0°C.

-

Reaction: Warm to room temperature and stir for 1 hour. (Monitor by TLC; Indole spot should disappear).

-

Hydrolysis: Pour the mixture into ice-water (50 mL). Add 10% NaOH solution until pH ~9. The mixture will heat up; ensure cooling.

-

Isolation: The aldehyde product (2,5-dimethyl-1H-indole-3-carbaldehyde ) will precipitate as a solid. Filter, wash with water, and dry.[9]

Drug Discovery Workflow

This workflow illustrates how the synthesized core is processed into a library.

Expert Tips & Troubleshooting

-

The "Red" Impurity: Fischer synthesis often produces red/brown polymeric byproducts. If recrystallization fails to yield a white solid, dissolve the crude in DCM and filter through a short pad of silica gel (flash filtration) before recrystallization.

-

Water Sensitivity: The formation of the hydrazone is reversible. Ensure the hydrazone is dry before adding ZnCl₂. Residual water hydrolyzes the catalyst and lowers yields.

-

Scale-Up: For scales >50 g, the exotherm during the "melt" phase can be dangerous. Switch to a solution-phase protocol using Polyphosphoric Acid (PPA) at 100°C as a safer alternative to the ZnCl₂ melt.

References

-

BenchChem. (2025).[1][7][10] The Fischer Indole Synthesis: A Comprehensive Technical Guide. Retrieved from 1[1]

-

Alfa Chemistry. (n.d.). Fischer Indole Synthesis Protocol and Mechanism. Retrieved from 6

-

Organic Syntheses. (1942). 2-Methylindole Synthesis (Applicable to 2,5-dimethyl analogs). Org. Synth. 1942, 22, 94. Retrieved from 11

-

PubChem. (2025).[3] 2,5-Dimethyl-1H-indole Compound Summary. Retrieved from 3

-

Taskesenligil, Y. et al. (2021).[12] Directed C–H Functionalization of C3-Aldehyde Substituted Indoles. Retrieved from 13

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. 2,5-Dimethyl-1H-indole | C10H11N | CID 70965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H66874.03 [thermofisher.com]

- 5. 1H-Indole, 2,5-dimethyl- [webbook.nist.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aml.iaamonline.org [aml.iaamonline.org]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. rsc.org [rsc.org]

- 13. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of 2,5-Dimethyl-1H-indole Derivatives

Strategic Stationary Phase Selection & Preparative Scale-Up Protocols

Executive Summary

The 2,5-dimethyl-1H-indole scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and emerging serotonin receptor modulators. However, its purification presents distinct challenges: hydrophobicity-driven retention issues and the separation of stubborn regioisomers (e.g., 2,3-dimethyl vs. 2,5-dimethyl isomers) often generated during Fischer indole synthesis.

This guide moves beyond generic "C18 default" protocols. We provide a comparative strategy utilizing C18 for general cleanup and Phenyl-Hexyl phases for high-resolution isomer separation, supported by self-validating system suitability tests and geometric scale-up calculations.

Chemical Context & Purification Challenges

Analyte: 2,5-Dimethyl-1H-indole (CAS: 1196-79-8) Properties: [1][2][3]

-

LogP: ~3.1 (Highly hydrophobic)

-

pKa: ~16.9 (NH acidity), Protonation of C-3 at pH < -2.

-

UV Max: ~220 nm, ~280 nm (Characteristic indole doublet).

The Problem: Standard C18 columns rely solely on hydrophobic interactions. While effective for removing polar impurities, they often fail to resolve structural isomers (e.g., 2,4-dimethyl vs 2,5-dimethyl analogs) that possess identical hydrophobicity but distinct electronic distributions.

The Solution:

Leveraging

Method Development Strategy

Phase 1: Stationary Phase Selection

The choice of column chemistry is the single most critical variable.

| Feature | C18 (Octadecyl) | Phenyl-Hexyl |

| Primary Interaction | Hydrophobic (Dispersive) | Hydrophobic + |

| Best For | General purity, removing polar salts/reagents.[4] | Separating structural isomers, aromatic impurities. |

| Mobile Phase | Water/Acetonitrile | Water/Methanol (Methanol enhances |

| Recommendation | First Pass: Use for crude cleanup. | Polishing: Use for isomeric purity >99.5%. |

Phase 2: Mobile Phase & pH Control

-

Buffer: 0.1% Formic Acid (pH ~2.7).

-

Why: Acidic pH suppresses silanol ionization on the silica support, reducing peak tailing for amine-containing impurities. It also prevents the oxidation of the indole ring, which is more stable in acidic media than basic.

-

-

Organic Modifier:

-

Acetonitrile (ACN): Lower viscosity, lower backpressure, better for C18.

-

Methanol (MeOH): Protic solvent. Crucial for Phenyl-Hexyl columns as it facilitates the

interaction between the analyte and the stationary phase better than aprotic ACN.

-

Experimental Protocols

Protocol A: Analytical Scouting (System Suitability)

Objective: Establish separation parameters and verify system performance before scale-up.

Instrument: HPLC with PDA Detector (Agilent 1260 Infinity II or equivalent) Column:

-

Option 1: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm

-

Option 2: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm

Parameters:

-

Temperature: 30°C

-

Detection: UV @ 280 nm (primary), 220 nm (impurity check)

-

Mobile Phase A: Water + 0.1% Formic Acid[7]

-

Mobile Phase B: Acetonitrile (for C18) or Methanol (for Phenyl-Hexyl)

Gradient Table:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 5 | Equilibrate |

| 1.0 | 5 | Sample Injection |

| 10.0 | 95 | Linear Gradient |

| 12.0 | 95 | Wash |

| 12.1 | 5 | Re-equilibrate |

| 15.0 | 5 | End |

System Suitability Criteria (Pass/Fail):

-

Tailing Factor (

): -

Resolution (

): -

Retention Factor (

):

Protocol B: Preparative Scale-Up

Objective: Scale the analytical method to purify >100 mg of crude material.

Scale-Up Calculation Logic: Direct linear scale-up preserves retention times and resolution. Use the geometric scaling equation:

Prep Conditions:

-

Column: 21.2 x 150 mm, 5 µm (C18 or Phenyl-Hexyl matches analytical chemistry).

-

Flow Rate: 21.2 mL/min (Derived from 1.0 mL/min on 4.6 mm ID).

-

Loading: ~20-50 mg per injection (dependent on solubility).

Step-by-Step Workflow:

-

Sample Dissolution: Dissolve crude solid in DMSO:Methanol (1:1) . Avoid pure DMSO if possible to prevent peak distortion (solvent strong effect). Concentration: ~50 mg/mL.

-

Filtration: Pass through a 0.2 µm PTFE filter . Critical: Indoles can polymerize; particulates will kill the prep column guard.

-

Gradient Adjustment: Shallow the gradient at the elution point.

-

Example: If compound elutes at 60% B in scouting, prep gradient should be 40% -> 80% B over 20 mins.

-

-

Fraction Collection: Trigger by UV threshold (e.g., 20 mAU).

-

Post-Run: Immediately evaporate fractions (Rotovap < 40°C) to prevent acid-catalyzed degradation over time.

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic gate ensures you do not waste time on the wrong stationary phase.

Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl phases based on resolution requirements.

Diagram 2: Preparative Purification Loop

The physical flow of the purification process.[8][9]

Caption: Standard flow path for preparative HPLC isolation of indole derivatives.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure mobile phase pH is < 3.[6]0. Add 10mM Ammonium Acetate if using neutral pH. |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase starting composition (e.g., 5% MeOH) if solubility permits. |

| Recovery < 80% | Irreversible adsorption or precipitation. | Check solubility in mobile phase B. Ensure sample is not precipitating inside the column. |

| Co-elution | Isomers present. | Switch from ACN to Methanol (change selectivity) or switch to Phenyl-Hexyl column. |

References

-

Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

-

Element Lab Solutions. Phenyl Stationary Phases for HPLC. Retrieved from [Link]

-

Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques. Retrieved from [Link]

-

Agilent Technologies. (2023). Scale Up with Confidence - Column selection for preparative HPLC. Retrieved from [Link]

-

National Institutes of Health (NIH). A simple method for simultaneous RP-HPLC determination of indolic compounds. Retrieved from [Link]

Sources

- 1. 2,5-Dimethylindole (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. 2,5-Dimethylindole for Sale - CAS 1234-56-9 [citychemical.com]

- 3. mdpi.com [mdpi.com]

- 4. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]

- 5. researchgate.net [researchgate.net]

- 6. hplc.eu [hplc.eu]

- 7. waters.com [waters.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]

Application Note: Site-Selective Late-Stage Functionalization of Indoles

Abstract

The indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore for over 100 FDA-approved therapeutics (e.g., Vincristine, Tadalafil). However, its inherent reactivity renders site-selective functionalization challenging.[1] Electrophilic substitution naturally favors the C3 position due to enamine-like electron density, often leaving the C2 position inaccessible without pre-functionalized handles.

This Application Note details two orthogonal, high-value protocols for late-stage diversification:

-

Regioselective C3-Sulfenylation: A metal-free, iodine-catalyzed "green" protocol for introducing thio-bioisosteres.

-

Direct C2-Arylation: A Palladium-catalyzed C–H activation workflow utilizing the Concerted Metallation-Deprotonation (CMD) mechanism to override inherent C3 selectivity.

Mechanistic Grounding & Regioselectivity

To control the outcome of indole functionalization, one must understand the electronic bias of the pyrrole ring.

The C3 vs. C2 Competition[2]

-

C3 (Natural Nucleophile): The nitrogen lone pair donates electron density into the ring. Attack at C3 preserves the aromaticity of the fused benzene ring in the transition state (sigma-complex), making it the kinetic product of Electrophilic Aromatic Substitution (EAS).

-

C2 (The Challenge): Attack at C2 disrupts the benzene ring's aromaticity in the intermediate, creating a higher energy barrier. Accessing C2 requires forcing conditions (lithiation) or transition-metal catalysis (C–H activation) that operates via a non-EAS mechanism.

Visualization: Reactivity Logic

Figure 1: Divergent reactivity pathways. C3 is accessed via classical electronics, while C2 requires catalytic redirection.

Protocol A: Metal-Free C3-Sulfenylation

Application: Synthesis of 3-sulfenylindoles (potential HIV inhibitors and 5-HT6 agonists). Mechanism: Iodine acts as a mild Lewis acid/oxidant to generate a highly electrophilic sulfenyl iodide (R-S-I) species in situ, which undergoes rapid EAS at C3.

Materials

-

Substrate: Indole (1.0 equiv)

-

Reagent: Thiol (R-SH) or Disulfide (R-S-S-R) (1.2 equiv)

-

Catalyst: Molecular Iodine (I₂) (10 mol%)

-

Oxidant: Hydrogen Peroxide (30% aq) or DMSO (stoichiometric)

-

Solvent: Ethanol (EtOH) or Water (Green chemistry compliant)

Step-by-Step Methodology

-

Charge: To a 10 mL round-bottom flask equipped with a stir bar, add Indole (1.0 mmol, 117 mg) and the Thiol coupling partner (1.2 mmol).

-

Catalyst Addition: Add Iodine (I₂, 25.4 mg, 0.1 mmol).

-

Solvent: Add EtOH (3.0 mL). Note: If solubility is poor, use a 1:1 EtOH/H₂O mixture.

-

Oxidant: Add H₂O₂ (30%, 2.0 equiv) dropwise.

-

Critical: If using DMSO as solvent, external oxidant is not required; heat to 80°C.

-

-

Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Endpoint: Disappearance of indole starting material.

-

-

Quench: Add saturated aq. Na₂S₂O₃ (5 mL) to quench excess iodine (color changes from dark brown to yellow/clear).

-

Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel column chromatography.

Validation:

-

¹H NMR: Look for the disappearance of the C3-H signal (typically a doublet/multiplet around δ 6.5–7.2 ppm depending on substitution) and retention of the C2-H signal (doublet, δ 7.0–7.5 ppm).

Protocol B: Pd-Catalyzed Direct C2-Arylation

Application: Late-stage C–H arylation to form biaryl scaffolds (e.g., Fagnou-type conditions). Mechanism: The reaction utilizes a Pivalate (PivO⁻) ligand to act as an intramolecular base. The Pd(II) species coordinates to the indole nitrogen (or C3), and the pivalate assists in deprotonating C2 via a six-membered transition state (CMD), lowering the activation energy for C2-palladation.

Materials

-

Substrate: N-Protected Indole (e.g., N-Methyl, N-Benzyl) or N-H Indole (1.0 equiv)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

-

Ligand/Additive: Pivalic Acid (PivOH) (30 mol%) or AgOAc (stoichiometric oxidant if using Ar-H)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: DMAc (Dimethylacetamide) or DMF

Step-by-Step Methodology

-

Preparation: Flame-dry a Schlenk tube and cool under Argon.

-

Charge: Add Indole (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and Cs₂CO₃ (325 mg, 1.0 mmol).

-

Additive: Add Pivalic Acid (15 mg, 0.15 mmol).

-

Why? PivOH is critical for the CMD mechanism, acting as a proton shuttle.

-

-

Solvent: Add anhydrous DMAc (2.0 mL). Seal the tube.

-

Reaction: Heat to 100–120°C for 12–16 hours.

-

Safety: Use a blast shield; pressure may build up.

-

-

Workup: Cool to RT. Dilute with Et₂O and filter through a Celite pad to remove Pd black and inorganic salts.

-

Purification: Flash chromatography.

Visualization: CMD Catalytic Cycle

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle. Pivalate assists C2 deprotonation, bypassing the electronic preference for C3.

Data Summary & Troubleshooting

Comparison of Methodologies

| Feature | Protocol A (C3-Sulfenylation) | Protocol B (C2-Arylation) |

| Selectivity Source | Electronic (Nucleophilic attack) | Steric/CMD (Catalyst controlled) |

| Key Reagent | Iodine (Catalyst) | Pd(OAc)₂ + PivOH |

| Atmosphere | Open Air / O₂ | Inert (Argon/N₂) |

| Temperature | RT to 80°C | 100°C - 120°C |

| Atom Economy | High (Water byproduct) | Moderate (Stoichiometric base/salt) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Protocol A: Low Yield | Iodine sublimation | Seal vessel; add KI to form stabilized I₃⁻ species. |

| Protocol A: C2 Isomer | Steric hindrance at C3 | If C3 is blocked, this method will force C2 sulfenylation (slower). |

| Protocol B: C3 Arylation | Lack of Pivalate | Ensure PivOH is fresh. Without it, electrophilic palladation favors C3.[2] |

| Protocol B: Pd Black | Catalyst decomposition | Add ligand (e.g., PPh₃) or lower temp slightly; ensure O₂ exclusion. |

References

-

Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition. Link

-

Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews. Link

-

Stuart, D. R., & Fagnou, K. (2007). The Oxidative Cross-Coupling of Indoles and Benzene via Pd-Catalyzed C-H Functionalization. Science. Link

-

Zhao, X., et al. (2025). Iodine-Catalyzed Regioselective Sulfenylation of Indoles with Thiols in Water. ResearchGate/Journal of Organic Chemistry (Sample Citation based on search). Link

-

Garcia-Rubia, A., et al. (2009). Palladium-Catalyzed C2-Arylation of Indoles. Angewandte Chemie. Link

Sources

Application Notes and Protocols for Catalytic Indole Synthesis

<

Introduction

The indole scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1] Its profound biological significance has driven the continuous development of synthetic methodologies for its construction and functionalization. While classical methods laid the groundwork, modern transition-metal-catalyzed reactions have revolutionized indole synthesis, offering unparalleled efficiency, functional group tolerance, and modularity.[2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and step-by-step protocols for key catalytic methods in indole synthesis. We will delve into the mechanistic underpinnings of each transformation, offering field-proven insights to rationalize experimental choices and ensure reliable outcomes. The methods covered range from the historic Fischer indole synthesis to contemporary palladium-, copper-, and gold-catalyzed strategies, including powerful C-H activation techniques.[4][5][6][7]

I. Classical Acid-Catalyzed Methods: The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most fundamental and widely used methods for preparing indoles.[4][8] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[9]

A. Mechanistic Insights

The reaction proceeds through several key steps:

-

Hydrazone Formation: Phenylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[4][4]-sigmatropic rearrangement, breaking the N-N bond and forming a C-C bond.[9][10]

-

Rearomatization & Cyclization: The resulting intermediate rearomatizes, followed by intramolecular nucleophilic attack to form a cyclic aminal.

-

Ammonia Elimination: Finally, the elimination of ammonia yields the aromatic indole ring.[4]

Caption: Workflow of the Fischer Indole Synthesis.

B. Experimental Protocol: Synthesis of 2-Phenylindole

This protocol is a classic example of the Fischer synthesis, utilizing zinc chloride as a Lewis acid catalyst at elevated temperatures.[11]

Materials:

-

Phenylhydrazine

-

Acetophenone

-

Zinc chloride (ZnCl₂), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).

-

Catalyst Addition: Carefully add anhydrous zinc chloride (≥1.0 eq) to the mixture. Note: The reaction is often run neat (without solvent), but a high-boiling point solvent can be used.

-

Heating: Heat the reaction mixture to 170 °C under a nitrogen atmosphere.[11] The reaction is typically rapid, often completing within 5-10 minutes.

-

Workup: After cooling to room temperature, the solidified reaction mixture is treated with a mixture of water and ethanol. The crude product precipitates and can be collected by filtration.

-

Purification: The crude 2-phenylindole is purified by recrystallization from ethanol to afford the final product.

| Parameter | Value | Reference |

| Catalyst | Zinc Chloride (ZnCl₂) | [11] |

| Solvent | None (neat) | [11] |

| Temperature | 170 °C | [11] |

| Time | ~10 minutes | [11] |

| Yield | 72-80% | [11] |

| Table 1: Reaction Parameters for Fischer Synthesis of 2-Phenylindole. |

Causality Insight: The choice of a strong Lewis acid like ZnCl₂ is crucial for promoting the key[4][4]-sigmatropic rearrangement at a practical rate.[4] The high temperature provides the necessary activation energy for this thermally demanding step. While effective, these harsh conditions limit the substrate scope to molecules lacking sensitive functional groups.

II. Palladium-Catalyzed Indole Syntheses

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to indole formation is no exception.[2] These methods offer milder reaction conditions, broader functional group tolerance, and greater structural diversity compared to classical approaches.[2][12]

A. Larock Indole Synthesis

First reported by Richard C. Larock in 1991, this powerful heteroannulation reaction constructs 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne.[13]

1. Mechanistic Insights

The catalytic cycle involves several key steps:

-

Oxidative Addition: Pd(0) oxidatively adds to the ortho-iodoaniline to form a Pd(II) intermediate.

-

Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center and undergoes a regioselective syn-insertion into the aryl-palladium bond.

-

Intramolecular Aminopalladation: The nitrogen atom of the aniline displaces the halide on the palladium, forming a six-membered palladacycle.

-

Reductive Elimination: The cycle is completed by reductive elimination, which forms the indole product and regenerates the Pd(0) catalyst.[13]

Caption: Catalytic Cycle of the Larock Indole Synthesis.

2. Experimental Protocol: General Procedure

This protocol is adapted from a mild and general method for the Pd(0)-catalyzed heteroannulation of o-bromoanilines and alkynes.[1]

Materials:

-

ortho-Haloaniline (e.g., o-bromoaniline)

-

Disubstituted alkyne

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk tube or sealed vial

Procedure:

-

Reagent Preparation: To a Schlenk tube, add the ortho-haloaniline (1.0 eq), the disubstituted alkyne (1.1-1.5 eq), palladium(II) acetate (2-5 mol%), and triphenylphosphine (4-10 mol%).

-

Solvent and Base: Add the base (e.g., K₂CO₃, 2.0 eq) followed by anhydrous DMF.

-

Degassing and Heating: Seal the tube, and degas the mixture by three freeze-pump-thaw cycles. Place the reaction vessel in a preheated oil bath at 100-110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Trustworthiness Note: The use of a phosphine ligand like PPh₃ is critical. It stabilizes the Pd(0) species, prevents catalyst decomposition, and modulates the reactivity of the palladium center, ensuring an efficient catalytic cycle. The base is required to neutralize the hydrogen halide formed during the reaction.

B. Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[14] While typically used for intermolecular couplings, intramolecular variants provide an excellent route to N-heterocycles, including indoles. A related strategy involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which then undergo an in-situ Fischer-type cyclization.[4][15]

1. Experimental Protocol: Synthesis of N-Arylindoles

This protocol outlines a general procedure for the N-arylation of indoles with aryl halides, a direct application of the Buchwald-Hartwig amination.[16]

Materials:

-

Indole

-

Aryl halide (e.g., bromobenzene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Buchwald ligand (e.g., tBuXPhos, SPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene or Dioxane, anhydrous

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (NaOtBu, 1.2-1.5 eq) to a dry Schlenk tube.

-

Reagent Addition: Add the indole (1.2 eq) and the aryl halide (1.0 eq).

-

Solvent and Heating: Add anhydrous toluene or dioxane. Seal the tube and heat the mixture at 80-110 °C until the starting material is consumed (as monitored by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature, dilute with ether or ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash chromatography to yield the N-arylindole.

| Parameter | Value | Reference |

| Catalyst | Pd₂(dba)₃ / tBuXPhos | [16] |

| Base | NaOtBu | [16] |

| Solvent | Toluene or Dioxane | [16] |

| Temperature | 80-110 °C | [16] |

| Yield | Generally High (>80%) | [16] |

| Table 2: Typical Conditions for Buchwald-Hartwig N-Arylation of Indole. |

Expertise Insight: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (like tBuXPhos) accelerate the rate-limiting reductive elimination step, allowing for lower catalyst loadings and milder reaction temperatures.[14][16]

C. Indole Synthesis via C-H Activation

Direct C-H activation/functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials.[7][17] Palladium-catalyzed methods have been developed to construct the indole ring via intramolecular C-H amination or through cascade reactions involving C-H activation.[18][19]

1. Mechanistic Principle: Pd/Norbornene Catalysis (Catellani Reaction)

A powerful strategy for indole synthesis involves the palladium/norbornene cooperative catalysis, also known as the Catellani reaction.[7] This allows for the sequential functionalization of an ortho-C-H bond and the ipso-position of an aryl halide. For indole synthesis, this can manifest as an ortho-alkylation/amination followed by an ipso-amination/cyclization.[7][20]

2. Experimental Protocol: Synthesis of C3,C4-Disubstituted Indoles

This protocol is based on a cascade process involving ortho-amination and an ipso-Heck cyclization using N-benzoyloxy allylamines.[20]

Materials:

-

ortho-Substituted aryl iodide (e.g., 1-iodo-2-methylbenzene)

-

N-Benzoyloxy allylamine

-

[Pd(allyl)Cl]₂

-

Norbornene (NBE)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

Procedure:

-

Reaction Setup: In an oven-dried vial under an inert atmosphere, combine the aryl iodide (1.0 eq), N-benzoyloxy allylamine (2.0 eq), [Pd(allyl)Cl]₂ (5 mol%), norbornene (50 mol%), and Cs₂CO₃ (2.0 eq).

-

Solvent and Heating: Add anhydrous toluene and seal the vial. Heat the reaction at 110 °C for 18 hours.

-

Workup: After cooling, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the C3,C4-disubstituted indole.[20]

III. Copper- and Gold-Catalyzed Methodologies

While palladium is dominant, other transition metals like copper and gold offer unique reactivity for indole synthesis. Copper catalysts are attractive due to their lower cost, while gold catalysts excel at activating alkynes under mild conditions.[5][6]

A. Copper-Catalyzed Synthesis

Copper-catalyzed reactions, such as Ullmann-type couplings, provide a cost-effective alternative to palladium for C-N bond formation.[21][22] Modern protocols have overcome the traditionally harsh conditions, enabling syntheses at lower temperatures.

1. Protocol: Tandem Ullmann C-N Coupling/Dehydrogenative Cyclization

This method synthesizes multisubstituted indoles from enamines and aryl iodides in a one-pot process.[5]

Materials:

-

Aryl iodide

-

Enamine

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

DMSO, anhydrous

Procedure:

-

Reaction Setup: To a sealed tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ (2.0 eq), the aryl iodide (1.0 eq), and the enamine (1.2 eq).

-

Solvent and Heating: Add anhydrous DMSO. Seal the tube and heat the mixture at 130 °C.

-

Monitoring and Workup: Monitor the reaction by TLC. After completion, cool to room temperature, add water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.[5]

B. Gold-Catalyzed Synthesis

Gold(I) catalysts are powerful π-acids that readily activate C-C triple bonds towards nucleophilic attack.[6] This property is exploited in the cyclization of ortho-alkynyl anilines to form indoles, often proceeding through unique rearrangement pathways.[23][24]

1. Protocol: Au(I)-Catalyzed Annulation of Alkynyl Thioethers

This protocol describes a regioselective (3+2) annulation to form 3-sulfenylated indoles.[6]

Materials:

-

Alkynyl thioether

-

2,1-Benzisoxazole (anthranil) derivative

-

[IPrAu(CH₃CN)]SbF₆ (Gold catalyst)

-

Trifluorotoluene (PhCF₃)

Procedure:

-

Reaction Setup: In a capped vial, combine the alkynyl thioether (1.0 eq), the anthranil derivative (2.0 eq), and [IPrAu(CH₃CN)]SbF₆ (5 mol%).

-

Solvent and Heating: Add PhCF₃ (to 0.1 M concentration). Cap the vial and heat at 80 °C.

-

Workup and Purification: Once the reaction is complete, concentrate the mixture and purify directly by flash column chromatography to yield the 3-sulfenylated indole.[6]

Causality Insight: The gold(I) catalyst activates the alkyne, facilitating a nucleophilic attack from the nitrenoid precursor (generated from the isoxazole). The reaction proceeds via an α-imino gold carbene intermediate, which then undergoes cyclization and aromatization to deliver the indole product.[6][24] The regioselectivity is controlled by the electronic properties of the alkyne substituents.

IV. Summary and Method Comparison

The choice of synthetic method depends on the desired substitution pattern, available starting materials, and functional group tolerance.

| Method | Key Transformation | Catalyst/Reagent | Strengths | Limitations |

| Fischer Synthesis | Phenylhydrazone + Carbonyl → Indole | Brønsted/Lewis Acid | Inexpensive, scalable, classic | Harsh conditions, limited scope |

| Larock Synthesis | o-Haloaniline + Alkyne → Indole | Pd(0) complex | High versatility for 2,3-subst. | Requires pre-functionalized arenes |

| Buchwald-Hartwig | Indole + Aryl Halide → N-Arylindole | Pd(0)/Phosphine Ligand | Excellent for N-arylation, mild | Catalyst/ligand cost |

| C-H Activation | Arene + Amine/Alkyne source → Indole | Pd(II), Rh(III), etc. | Atom-economical, novel disconnections | Can have regioselectivity issues |

| Copper-Catalyzed | Enamine + Aryl Iodide → Indole | Cu(I)/Ligand | Cost-effective, good for C-N bonds | Can require high temperatures |

| Gold-Catalyzed | o-Alkynylaniline → Indole | Au(I) complex | Very mild, unique reactivity | Catalyst cost, specific substrates |

| Table 3: Comparative Overview of Catalytic Indole Synthesis Methods. |

V. Conclusion

Catalytic methods have fundamentally transformed the synthesis of indoles, providing access to a vast chemical space for drug discovery and materials science. The protocols and insights detailed in this guide are intended to empower researchers to select and execute the most appropriate strategy for their synthetic targets. By understanding the causality behind each experimental parameter—from the choice of catalyst and ligand to the reaction conditions—scientists can troubleshoot effectively and innovate upon these powerful transformations.

References

-

Shafi, S., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link][2]

-

Cheng, Y., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link][25]

-

Wikipedia. (2023). Fischer indole synthesis. Available at: [Link][4]

-

Wikipedia. (2023). Larock indole synthesis. Available at: [Link][13]

-

Shang, Y., et al. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link][5]

-

Powers, J. D., & Gembicky, M. (2022). Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. ACS Publications. Available at: [Link][6]

-

Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available at: [Link][8]

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available at: [Link][10]

-

Reddy, R. P., et al. (2023). Regiodivergent gold(I)-catalysed rearrangements in indole synthesis. RSC Publishing. Available at: [Link][23]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link][9]

-

Dahiya, A. & Liang, Y. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. ScienceDirect. Available at: [Link][7]

-

Zhang, J. (2014). Umpolung Reactivity of Indole through Gold Catalysis. PMC. Available at: [Link][24]

-

Taber, D. F. & Straney, P. J. (2010). Indoles via Palladium-catalyzed Cyclization. Organic Reactions. Available at: [Link][12]

-

Cera, G., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available at: [Link]

-

Tomori, H. & Buchwald, S. L. (2020). Recent Progress Concerning the N-Arylation of Indoles. PMC. Available at: [Link]

-

Technology Networks. (2025). A Cost-Effective Indole Reaction Could Accelerate Drug Development. Available at: [Link][21]

-

Klapars, A. & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Available at: [Link][22]

-

Wang, T., et al. (2022). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC. Available at: [Link][20]

-

Alghamdi, A. A., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. Available at: [Link][18]

-

Shang, R. & Fu, Y. (2015). Indole synthesis through transition metal-catalyzed C–H activation. ResearchGate. Available at: [Link][17]

-

Organic Chemistry Portal. (2021). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Available at: [Link][19]

-

de Vries, J. G. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link][15]

-

Wicke, K. M., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. Available at: [Link][16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 9. testbook.com [testbook.com]

- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 11. benchchem.com [benchchem.com]

- 12. organicreactions.org [organicreactions.org]

- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 14. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.rug.nl [research.rug.nl]

- 16. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]

- 20. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. technologynetworks.com [technologynetworks.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Regiodivergent gold( i )-catalysed rearrangements in indole synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01326G [pubs.rsc.org]

- 24. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of 2,5-Dimethyl-1H-indole

Executive Summary

The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for over 3,000 natural products and blockbuster drugs (e.g., Sumatriptan, Indomethacin). Traditional Fischer Indole Synthesis (FIS) often suffers from harsh conditions, long reaction times (hours to days), and difficult purification due to tar formation.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol for generating 2,5-Dimethyl-1H-indole . By utilizing dielectric heating and a solid acid catalyst (Montmorillonite K-10 ), we achieve a "Green Chemistry" workflow that reduces reaction time from 4 hours to under 10 minutes while increasing yield and purity.

Chemical Basis & Mechanism

The synthesis relies on the Fischer Indole cyclization of 4-methylphenylhydrazine hydrochloride and acetone .

The Microwave Effect

Unlike thermal conduction, which heats from the vessel wall inward, microwave irradiation (2.45 GHz) couples directly with polar molecules (dipolar polarization) and ionic species (ionic conduction).

-

Selective Heating: The polar hydrazone intermediate absorbs microwave energy more efficiently than the non-polar solvent, creating localized "hot spots" that accelerate the rate-determining step.

-

Superheating: Solvents can be heated above their atmospheric boiling points in sealed vessels, exponentially increasing rate constants (Arrhenius equation).

Reaction Pathway

The mechanism proceeds via the formation of a hydrazone, followed by a [3,3]-sigmatropic rearrangement (the key step accelerated by MW), and finally elimination of ammonia.

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis.[1][2] The [3,3]-sigmatropic rearrangement is the step most significantly enhanced by microwave irradiation.

Equipment and Materials

Reagents

-

Hydrazine: 4-Methylphenylhydrazine hydrochloride (p-Tolylhydrazine HCl) [CAS: 637-60-5]. Note: The HCl salt is preferred over the free base for stability.

-

Ketone: Acetone (Reagent Grade).

-

Catalyst: Montmorillonite K-10 clay (Surface area: 220–270 m²/g).

-